

Experimental Data on Talabostat-Induced Cytokine Production

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Compound Focus: Talabostat mesylate

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The following table summarizes key quantitative findings from research on Talabostat's effects. The data in the "Human Subjects" row is from a controlled clinical study, while the others are from *in vitro* or animal models [1] [2] [3].

Model System	Talabostat Dose / Concentration	Key Measured Outcomes	Reported Findings
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| **Healthy Human Subjects** [1] | 25-1800 µg daily for 7 days | • Plasma DPP-IV activity • Plasma G-CSF & IL-6 • White Blood Cell (WBC) count | • Doses $\geq 100\mu\text{g}$: >75% DPP-IV inhibition. • Doses $\geq 600\mu\text{g}$: Significant G-CSF increase by Day 4. • 132% avg. G-CSF increase at 6h (Day 1). • No significant WBC count change. | | **In Vitro (Cell Assays)** [2] [3] | 0.1 - 10 µM | • Cell death (LDH release) • Pro-IL-1 β secretion • DPP8/9 inhibition | • Induces pyroptosis in monocytes/macrophages. • IC50: DPP8=4 nM; DPP9=11 nM. | | **Mouse Tumor Models** [2] [3] | 20 µg (by gavage) | • Tumor growth • Cytokine levels in serum/tumors | • Stimulates G-CSF, IL-6, CXCL1/KC. • Promotes anti-tumor immunity. |

Experimental Protocols for Key Findings

Here are the methodologies behind the critical data supporting Talabostat's mechanism of action.

Clinical Trial in Healthy Human Subjects

This study established the dose-response relationship for Talabostat-induced G-CSF in humans [1].

- **Study Design:** A randomized, placebo-controlled, sequential, dose-escalation study.
- **Subjects:** 48 healthy males aged 19-44.
- **Dosing:** Subjects received daily doses of 25, 100, 300, 600, 1200, or 1800 µg of Talabostat or a placebo for 7 days.
- **Pharmacodynamic Measures:** Plasma DPP-IV activity, along with plasma levels of G-CSF, IL-6, and IL-11, were measured at specified time points.
- **Safety Measures:** Clinical examinations, laboratory tests, vitals, ECGs, and adverse events were monitored.

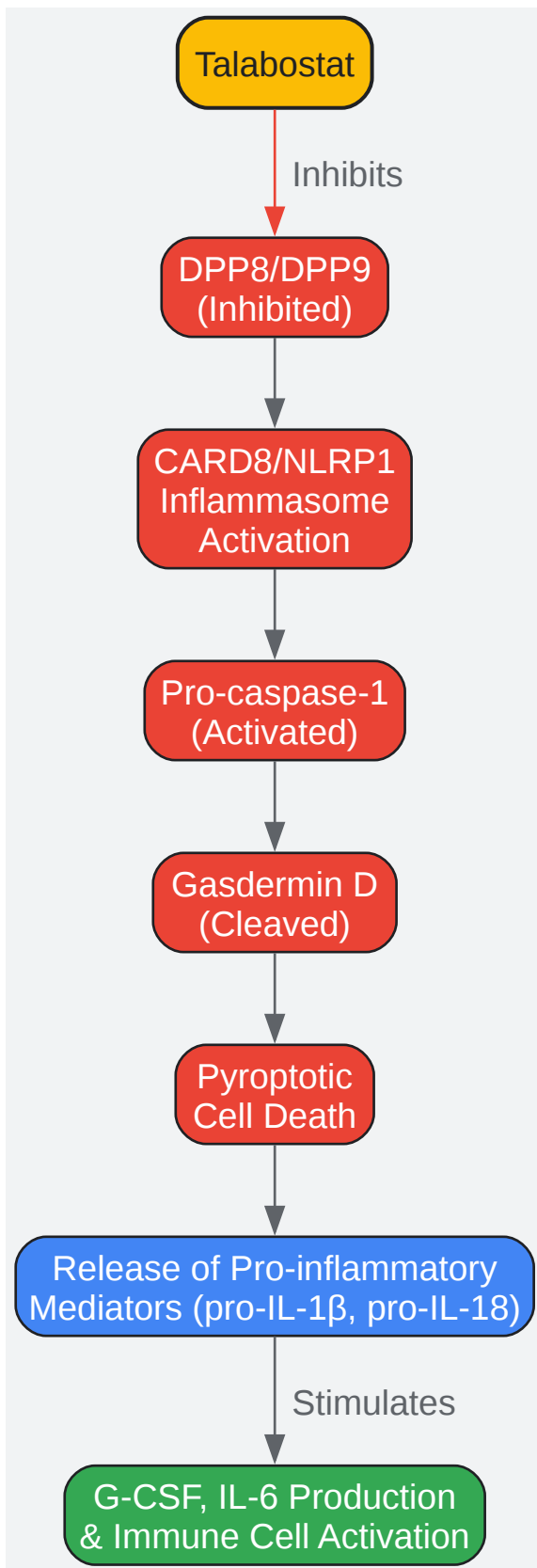
In Vitro Identification of Pyroptosis Mechanism

This series of experiments uncovered the cellular mechanism by which Talabostat triggers inflammation [2].

- **Cell Lines:** THP-1 macrophages, primary mouse Bone Marrow-Derived Macrophages (mBMDMs), and primary human Peripheral Blood Mononuclear Cells (hPBMCs).
- **Treatment:** Cells were treated with Talabostat (e.g., 10 µM for 24 hours).
- **Cell Death Assay:** Lactate dehydrogenase (LDH) release was measured to quantify lytic cell death.
- **CRISPR/Cas9 Knockout:** Genes for potential serine protease targets (DPP4, DPP7, DPP8, DPP9) were knocked out in THP-1 monocytes using specific sgRNAs to identify which are required for Talabostat-induced cell death.
- **Mechanistic Analysis:** Western blotting was used to detect proteins like pro-IL-1β and gasdermin D to confirm the induction of pyroptosis.

Signaling Pathway of Talabostat-Induced Immune Activation

The diagram below illustrates the established mechanism by which Talabostat inhibition of DPP8/9 triggers pyroptosis and cytokine production, explaining the G-CSF increase observed in experiments.



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Diagram 1: The mechanism of Talabostat-induced cytokine production and immune activation.

Key Insights for Researchers

- **Mechanism vs. Clinical Readout:** The G-CSF increase observed in clinical settings is a downstream effect of the primary mechanism involving DPP8/9 inhibition and inflammasome-mediated pyroptosis in immune cells [1] [2].
- **Species and Cell Type Specificity:** Talabostat's effects are highly specific. It primarily induces pyroptosis in cells of the monocyte/macrophage lineage and resting lymphocytes, but not in activated T cells. Sensitivity also varies significantly between species, which is crucial for translating preclinical findings [2] [4].
- **DPP-IV Inhibition is Separate:** While Talabostat potently inhibits DPP-IV, this activity is not required for its immune-stimulatory and anti-tumor effects, as demonstrated by its undiminished activity in CD26/DPP-IV knockout mice [5].

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